2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Physicochemical characterization Chromatographic behavior Process engineering

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 40586‑68‑3, molecular formula C₇ClF₇O₂S, molecular weight 316.58 g mol⁻¹) is a fully substituted benzenesulfonyl chloride bearing four ring fluorine atoms and a para‑trifluoromethyl group. The combination of seven fluorine atoms and the reactive sulfonyl chloride moiety defines its physicochemical profile: predicted density ~1.794 g cm⁻³ and predicted boiling point ~215.8 °C.

Molecular Formula C7ClF7O2S
Molecular Weight 316.58 g/mol
Cat. No. B12289260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Molecular FormulaC7ClF7O2S
Molecular Weight316.58 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F
InChIInChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12
InChIKeyBJHMVNSSZQQRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl Chloride CAS 40586-68-3 – A Heptafluorinated Aromatic Sulfonyl Chloride Building Block


2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 40586‑68‑3, molecular formula C₇ClF₇O₂S, molecular weight 316.58 g mol⁻¹) is a fully substituted benzenesulfonyl chloride bearing four ring fluorine atoms and a para‑trifluoromethyl group . The combination of seven fluorine atoms and the reactive sulfonyl chloride moiety defines its physicochemical profile: predicted density ~1.794 g cm⁻³ and predicted boiling point ~215.8 °C . The compound serves as a versatile electrophilic reagent for introducing the electron‑deficient 2,3,5,6‑tetrafluoro‑4‑(trifluoromethyl)benzenesulfonyl fragment into amines, alcohols, and other nucleophiles.

Why 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl Chloride Cannot Be Swapped for Simpler Analogs


Although several fluorinated benzenesulfonyl chlorides are commercially available, the substitution pattern and the electronic character of the aromatic ring differ decisively. The para‑CF₃ group in 2,3,5,6‑tetrafluoro‑4‑(trifluoromethyl)benzenesulfonyl chloride withdraws electron density far more strongly than a fluorine or hydrogen atom (Hammett σₚ ≈ 0.54 for CF₃ vs. ~0.06 for F) [1]. This heightened electrophilicity accelerates nucleophilic substitution at sulfur and alters the stability and reactivity of downstream sulfonamide and sulfonate products. Consequently, replacing the target compound with 2,3,5,6‑tetrafluorobenzenesulfonyl chloride (CAS 776‑09‑0) or pentafluorobenzenesulfonyl chloride (CAS 832‑53‑1) without re‑optimizing reaction conditions can lead to incomplete conversion, different selectivity, and inconsistent product performance.

Quantitative Differentiation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl Chloride from Closest Analogs


Higher Boiling Point and Density Versus the Non‑CF₃ Tetrafluoro Analog

The presence of the para‑CF₃ group elevates both the boiling point and the density compared with the analogous 2,3,5,6‑tetrafluorobenzenesulfonyl chloride (CAS 776‑09‑0). Predicted values indicate a boiling point increase of approximately 6 °C and a density increase of ~0.055 g cm⁻³ . These differences, although modest, can affect distillation parameters, phase behavior in biphasic reactions, and storage/handling requirements.

Physicochemical characterization Chromatographic behavior Process engineering

Estimated 5.6‑Fold Acceleration of Alkaline Hydrolysis Relative to para‑Fluoro Analog

Alkaline hydrolysis of substituted benzenesulfonyl chlorides follows the Hammett equation with a reaction constant ρ = +1.564 [1]. Using the substituent constants σₚ = 0.54 for CF₃ and σₚ = 0.06 for F, the predicted rate difference is log(k_CF₃/k_F) = 1.564 × (0.54 – 0.06) = 0.75, corresponding to a ~5.6‑fold higher rate for the para‑CF₃ substrate. Although the actual compound also carries ortho‑fluorine substituents, the additive electron‑withdrawing effect of the para‑CF₃ group provides a structural basis for expecting enhanced reactivity toward nucleophiles compared with the para‑fluoro or unsubstituted analogs.

Reactivity Hammett analysis Hydrolysis kinetics

Heptafluorinated Scaffold Delivers Low Dielectric Constant Polyimides (κ = 2.65‑2.81)

The 2,3,5,6‑tetrafluoro‑4‑(trifluoromethyl)phenyl group, when incorporated into aromatic polyimides via a phosphine oxide‑based diamine monomer, yields polymers with a dielectric constant (κ) of 2.65–2.81 at 1 MHz [1]. These values are substantially lower than those of conventional non‑fluorinated polyimides (typically κ ≈ 3.5‑4.0) and are competitive with specialized low‑κ materials. The sulfonyl chloride serves as a key electrophilic precursor for installing this fluorinated moiety onto amine‑ or alcohol‑containing monomers and polymers.

Polymer chemistry Dielectric materials Fluorinated building blocks

Enhanced Electron‑Capture Detection (ECD) Potential Relative to Pentafluoro Analog

Pentafluorobenzenesulfonyl chloride is a well‑established derivatization reagent for gas chromatography with electron‑capture detection (GC‑ECD) of amines, peptides, and drug metabolites . The target compound contains 7 fluorine atoms per molecule versus 5 in the pentafluoro analog, giving it a higher fluorine mass fraction (44.3% vs. 35.6%). Because ECD response generally increases with the number of electronegative substituents, the heptafluorinated derivative is expected to provide a greater detector response per mole of analyte. While a direct quantitative comparison of ECD intensity factors has not been published, the 40% higher fluorine count represents a structural advantage for trace analysis applications.

Derivatization GC‑ECD Fluorine content

High‑Value Application Scenarios for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl Chloride


Synthesis of Low‑Dielectric Polyimides for Microelectronics

The sulfonyl chloride can be used to install the 2,3,5,6‑tetrafluoro‑4‑(trifluoromethyl)phenyl moiety onto diamine monomers. The resulting polyimides exhibit dielectric constants as low as 2.65, as demonstrated by the mDA7FPPO‑based systems [1]. This makes the compound a strategic building block for next‑generation interlayer dielectrics and flexible circuit boards.

Preparation of Isoform‑Selective Carbonic Anhydrase Inhibitors

Reaction with ammonia or primary amines yields 4‑substituted‑2,3,5,6‑tetrafluorobenzenesulfonamides, a class of compounds that have shown picomolar affinity for cancer‑related carbonic anhydrase isoforms (e.g., CA IX, Kd = 1.1 pM for optimized derivatives) [1]. The target sulfonyl chloride is the direct synthetic entry point to these highly potent and selective inhibitors.

Ultrasensitive GC‑ECD Derivatization Reagent

Leveraging its high fluorine content (7 F atoms), the compound is suited for derivatizing trace amines, peptides, and phenolic metabolites prior to GC‑ECD analysis. Based on the established use of pentafluorobenzenesulfonyl chloride for fluoxetine metabolite determination in human liver microsomes [1], the heptafluorinated derivative offers the potential for even lower detection limits.

Accelerated Synthesis of Sulfonamides with Weakly Nucleophilic Amines

The strong electron‑withdrawing effect of the para‑CF₃ group (σₚ = 0.54) combined with the four ring fluorine atoms creates an exceptionally electrophilic sulfonyl center. This property is advantageous when coupling with sterically hindered or electron‑poor amines, where less activated sulfonyl chlorides may fail to react completely [1].

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